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This document provides detailed application notes and protocols for utilizing Topaz-Denoise, a

deep learning-based method, to enhance the signal-to-noise ratio (SNR) of cryo-electron

tomography (cryo-ET) tomograms. Improved SNR in tomograms is crucial for clearer

visualization of cellular structures and macromolecules in their native states, facilitating

downstream analysis such as particle picking, segmentation, and subtomogram averaging.[1]

[2][3][4]

Introduction
Cryo-electron tomography is a powerful imaging technique for obtaining 3D reconstructions of

biological samples at sub-nanometer resolution.[2][3] However, the low electron doses used to

minimize radiation damage result in inherently low SNR in the reconstructed tomograms.[1]

Topaz-Denoise addresses this limitation by employing a deep neural network trained on a vast

and diverse dataset of cryo-EM images to distinguish signal from noise, thereby improving the

interpretability of the data.[1][4][5][6] The method is based on the Noise2Noise framework,

which learns to denoise images by training on pairs of noisy images of the same underlying

signal.[1]
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Enhanced Visualization: Significantly improves the clarity of cellular membranes, protein

complexes, and other subcellular features within the tomogram.[3]

Improved Downstream Analysis: Facilitates more accurate particle picking and

segmentation, and can lead to higher resolution in subtomogram averaging.[1][4]

General Pre-trained Models: Topaz-Denoise provides pre-trained models that can be applied

to a wide range of cryo-ET data without the need for additional training, saving time and

computational resources.[1][4][6]

Option for Self-Training: For specific datasets, users can train their own denoising models to

potentially achieve even better performance.[3]

Quantitative Performance Data
The effectiveness of Topaz-Denoise has been quantitatively evaluated in several studies. The

following tables summarize key performance metrics.
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Dataset Denoising Method
Signal-to-Noise
Ratio (SNR) in dB
(Higher is better)

Reference

Cellular Tomogram

(BSC-1 cells)
Raw (unbinned) Not Reported [7]

Topaz-Denoise

Not Reported

(Qualitative

improvement shown)

[7]

CryoSamba

Not Reported

(Qualitative

improvement shown)

[7]

Cellular Tomogram

(BSC-1 cells) - SNR

calculated from

adjacent xy planes

Raw (15.72 Å/voxel) ~1.5 [7]

Topaz-Denoise ~3.5 [7]

CryoCARE ~4.5 [7]

Cellular Tomogram

(BSC-1 cells) - SNR

calculated from

adjacent xy planes

Raw (Higher

resolution)
Not Reported [7]

Topaz-Denoise
Reported as best

performing
[7]

CryoCARE
Lower than Topaz-

Denoise
[7]

Cellular Tomogram

(Saccharomyces

uvarum lamellae)

Binned by 8 Lower Contrast [3]

Topaz-Denoise

(General Model)

Comparable to Self-

trained
[3]
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Topaz-Denoise (Self-

trained)

Comparable to

General Model
[3]

Single Particle

Tomogram (80S

ribosomes)

Binned by 8 Lower Contrast [3]

1/8 Nyquist Gaussian

low-pass
Lower Contrast [3]

Topaz-Denoise

(General Model)

Markedly Improved

Contrast
[3]

Micrograph Dataset Denoising Method SNR Improvement Reference

Multiple Datasets Topaz-Denoise
~100x over raw, ~1.8x

over other methods
[6]

EMPIAR-10025 &

EMPIAR-10028
Topaz-Denoise

~6 dB improvement

over raw
[8]

NT2C
~8 dB improvement

over raw
[8]

Experimental Protocols
This section provides a general protocol for applying Topaz-Denoise to cryo-ET tomograms.

The specific parameters may need to be adjusted based on the dataset and computational

resources.

Installation and Setup
Topaz is a command-line tool but can also be integrated into cryo-EM software suites like

CryoSPARC and Scipion.[2][9][10]

Standalone Installation: Follow the installation instructions on the Topaz GitHub repository.

This typically involves setting up a Conda environment and installing the necessary

dependencies.
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CryoSPARC Integration: Topaz-Denoise is available as a job type within CryoSPARC, which

provides a user-friendly interface for setting parameters.[9]

Data Preparation
Input Tomogram: The input should be a reconstructed tomogram in a format such as MRC.

Pixel Size: Ensure the pixel size of the tomogram is correctly specified.

Data Normalization: Normalizing the tomogram data prior to denoising is a recommended

step.[9]

Denoising with a Pre-trained General Model
For most applications, the provided general 3D denoising model is effective and a good starting

point.[1][3]

Command-line execution:

CryoSPARC Parameters (Topaz Denoise Job):[9]

Input Micrographs/Tomograms: Connect your reconstructed tomogram.

Denoise Model: Use the provided pre-trained model.

Path to Topaz Executable: Specify the path to your Topaz installation.

Normalize Micrographs: Set to 'On'.

Shape of Split Micrographs: This parameter divides the tomogram into smaller patches for

processing. A value of 256 or 512 is a reasonable starting point.

Padding around Each Split Micrograph: Padding helps to avoid edge artifacts. A value of 32

or 64 pixels is recommended.

Number of Parallel Threads/GPUs: Adjust based on your available hardware to expedite the

process.
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Training a Custom Denoising Model (Optional)
For datasets with unique characteristics, training a model on your own data may yield superior

results.[3] This requires a pair of tomograms of the same volume with independent noise, which

can be generated by reconstructing tomograms from even and odd frames of the tilt-series

movies.

Command-line execution for training:

Key Training Parameters in CryoSPARC:[9]

Training Micrographs: Provide the even/odd tomogram pairs.

Learning Rate: Controls the speed of model optimization.

Minibatch Size: The number of training examples used in one iteration.

Number of Epochs: The number of times the entire training dataset is passed through the

network.

Post-Denoising Analysis
Visualization: Visually inspect the denoised tomogram in software like IMOD or ChimeraX to

assess the improvement in clarity.

Downstream Processing: Use the denoised tomogram for particle picking, segmentation, or

as a visual guide for picking particles from the original, non-denoised tomogram for

subtomogram averaging. It is generally recommended to extract particles from the raw data

for final reconstructions to avoid potential artifacts from the denoising process.[1]
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Experimental Workflow for Cryo-ET with Topaz-Denoise
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Preprocessing

Reconstruction

Denoising

Downstream Analysis
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Motion Correction
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Tomogram Reconstruction
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Subtomogram Averaging

Click to download full resolution via product page

Caption: Cryo-ET data processing workflow incorporating Topaz-Denoise.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1169500?utm_src=pdf-body-img
https://www.benchchem.com/product/b1169500?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Topaz-Denoise Internal Logic

Input Data

Denoising Model

Optional: Model Training

Output

Application

Noisy Tomogram

Topaz-Denoise Model
(Pre-trained or Self-trained)

Denoised Tomogram
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Tomogram Pair
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Improved Downstream Analysis
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Caption: Logical flow of the Topaz-Denoise application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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